molecular formula C18H13ClO3S B5857523 4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate

4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B5857523
M. Wt: 344.8 g/mol
InChI Key: BUFQSGKEKDOPEX-UHFFFAOYSA-N
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Description

4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate is a synthetic organic compound with the molecular formula C18H13ClO3S. It is known for its unique structural features, which include a benzothiophene ring system substituted with a propanoylphenyl group and a chloro group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the cyclization of a bifunctional substrate bearing aryl and alkenyl moieties. One common method includes the use of catalytic tributyltin chloride and azobisisobutyronitrile along with sodium cyanoborohydride. The reaction conditions often involve refluxing in methanol or other suitable solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. The propanoyl and chloro substituents may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Propanoylphenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 4-Propanoylphenyl 3-bromo-1-benzothiophene-2-carboxylate
  • 4-Propanoylphenyl 3-fluoro-1-benzothiophene-2-carboxylate

Comparison:

  • Uniqueness: The chloro substituent in this compound provides unique reactivity and potential biological activity compared to its bromo and fluoro analogs.
  • Reactivity: The chloro compound may undergo different substitution reactions compared to the bromo and fluoro derivatives, leading to distinct products and applications.

Properties

IUPAC Name

(4-propanoylphenyl) 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO3S/c1-2-14(20)11-7-9-12(10-8-11)22-18(21)17-16(19)13-5-3-4-6-15(13)23-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFQSGKEKDOPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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